Differentiation via Computed Physical Properties: Boiling Point and Density Compared to Saturated Analog 1-Chloro-4-(4-chlorobutyl)benzene
The (E)-alkenyl geometry and methyl substitution reduce molecular packing efficiency relative to the saturated analog, resulting in a lower computed density and higher boiling point, which impacts purification and handling. The target compound (CAS 67903-43-9) exhibits a computed density of 1.132 g/cm³ and a computed boiling point of 308.7 °C at 760 mmHg, whereas the fully saturated comparator 1-chloro-4-(4-chlorobutyl)benzene (CAS 90876-16-7) shows an estimated density of ~1.1 g/cm³ and a boiling point >250 °C (analogous to 247.8 °C for (4-chlorobutyl)benzene) . The 0.03 g/cm³ density difference and ~60 °C boiling point elevation arise from restricted rotation around the double bond and the presence of the sp²-hybridized carbon, which influence distillation and solvent compatibility during synthesis work-up.
| Evidence Dimension | Computed Physical Properties (Density, Boiling Point) |
|---|---|
| Target Compound Data | Density: 1.132 g/cm³ (calc.); Boiling Point: 308.7 °C at 760 mmHg (calc.) |
| Comparator Or Baseline | 1-Chloro-4-(4-chlorobutyl)benzene (CAS 90876-16-7): Density ~1.1 g/cm³ (est.); Boiling Point >250 °C (est., based on analogy to (4-chlorobutyl)benzene at 247.8 °C) |
| Quantified Difference | Δ Density = 0.03 g/cm³; Δ Boiling Point ≈ 60 °C |
| Conditions | Computed values from ChemBlink (target) and BenchChem estimates (comparator); 760 mmHg. |
Why This Matters
The higher boiling point and distinct density assist in solvent selection and purification strategy design, ensuring the correct building block is procured for reactions requiring precise stoichiometric control.
